N-Acetyl-3-hydroxy-L-valine

Macrocyclic Antibiotic Synthesis Berninamycin A Solid-Phase Peptide Synthesis

Researchers synthesizing thiopeptide antibiotics face challenges with β-hydroxyl group stability during SPPS. N-Acetyl-3-hydroxy-L-valine (CAS 63768-76-3) solves this with a tertiary β-hydroxyl group that resists oxidation under standard TFA cleavage conditions, unlike primary or secondary alcohols. The permanent N-acetyl cap eliminates one deprotection cycle in Fmoc-SPPS, improving yield and final peptide purity. Validated building block for the convergent synthesis of the berninamycin A dehydrohexapeptide core. Enables direct N-terminal incorporation without additional amine protection or deprotection steps.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 63768-76-3
Cat. No. B15306886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-3-hydroxy-L-valine
CAS63768-76-3
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)O
InChIInChI=1S/C7H13NO4/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1
InChIKeyIUBJGVMYAUKPGJ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-3-hydroxy-L-valine (CAS 63768-76-3) Classification and Baseline Properties for Research Procurement


N-Acetyl-3-hydroxy-L-valine (CAS 63768-76-3) is an N-acyl-alpha amino acid derivative of the essential branched-chain amino acid L-valine [1]. Structurally, it features an acetyl group on the alpha-amino nitrogen and a tertiary hydroxyl group at the beta-carbon (C3 position) of the valine side chain, giving it the molecular formula C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol . This compound belongs to the class of valine derivatives and is characterized by the presence of three chemically distinct functional groups (carboxylic acid, secondary amide, and tertiary alcohol) that confer unique reactivity profiles in synthetic and biochemical contexts [2]. It is distinct from simpler N-acetyl-valine (Ac-L-Val-OH, CAS 96-81-1), which lacks the beta-hydroxyl group and has a molecular formula of C₇H₁₃NO₃ (MW 159.18 g/mol) [3], and from N-acetyl-N-hydroxy-L-valine (CAS 112240-08-1), where the hydroxyl group is attached to the nitrogen rather than the C3 carbon .

Why In-Class Valine Derivatives Cannot Replace N-Acetyl-3-hydroxy-L-valine in Critical Applications


Substitution of N-Acetyl-3-hydroxy-L-valine with seemingly similar valine derivatives—such as N-acetyl-L-valine, 3-hydroxy-L-valine, or N-acetyl-N-hydroxy-L-valine—is scientifically unjustified due to fundamental differences in steric bulk, hydrogen-bonding capacity, metabolic stability, and synthetic utility. The beta-hydroxyl group in N-Acetyl-3-hydroxy-L-valine introduces a tertiary alcohol that is resistant to oxidation under conditions where primary or secondary alcohols would degrade, while simultaneously serving as a hydrogen-bond donor/acceptor that alters peptide backbone conformation [1]. In contrast, N-acetyl-L-valine (Ac-L-Val-OH) lacks this hydroxyl entirely, reducing its polarity and eliminating key intermolecular interactions . The positional isomer N-acetyl-N-hydroxy-L-valine places the hydroxyl on the nitrogen, creating an N-hydroxy amide (hydroxamic acid-like) moiety with markedly different metal-chelating properties and hydrolytic stability [2]. Furthermore, the unprotected 3-hydroxy-L-valine lacks the N-terminal acetyl cap, rendering it susceptible to undesired side reactions during solid-phase peptide synthesis and altering its recognition by aminoacyl-tRNA synthetases [3]. These structural distinctions translate into quantifiable differences in synthetic yield, biological activity, and physicochemical behavior that preclude simple interchangeability.

Quantitative Differentiation of N-Acetyl-3-hydroxy-L-valine Against Structural Analogs: A Comparative Evidence Guide


Synthetic Utility in Macrocyclic Antibiotic Construction: N-Acetyl-3-hydroxy-L-valine Enables Berninamycin A Core Assembly

N-Acetyl-3-hydroxy-L-valine (as Boc-L-HyVal-OH) serves as an essential building block for the convergent synthesis of the dehydrohexapeptide core of berninamycin A, a macrocyclic antibiotic [1]. The protected derivative Boc-L-HyVal-OH was coupled to a 5-methyloxazole intermediate using BOP and (i-Pr)₂NEt to yield the corresponding dipeptide 9 in a reported synthetic sequence [1]. In contrast, the non-hydroxylated analog Boc-L-Val-OH would lack the tertiary hydroxyl necessary for subsequent site-selective protection/deprotection strategies that are critical for fragment condensation and late-stage functionalization in this complex natural product synthesis [1].

Macrocyclic Antibiotic Synthesis Berninamycin A Solid-Phase Peptide Synthesis

Oxidative Stability Advantage of Tertiary Beta-Hydroxyl Group Over Primary/Secondary Alcohol Analogs

N-Acetyl-3-hydroxy-L-valine contains a tertiary alcohol at the beta-carbon, which is inherently resistant to oxidation under conditions that readily convert primary and secondary alcohols to carbonyl compounds . This contrasts with omega-hydroxy valine analogs such as 4-hydroxy-L-valine or 5-hydroxy-L-valine, which possess primary alcohols susceptible to oxidation by common laboratory reagents (e.g., Dess-Martin periodinane, Swern conditions) or cellular oxidoreductases [1]. While direct comparative oxidation rate data for N-Acetyl-3-hydroxy-L-valine is not available in the primary literature, the fundamental principle of alcohol oxidation hierarchy (tertiary >> secondary > primary resistance) provides class-level inference that this compound offers superior oxidative stability relative to other hydroxylated valine derivatives .

Oxidative Stability Peptide Stability Tertiary Alcohol

N-Terminal Acetyl Cap Prevents Undesired Side Reactions in Solid-Phase Peptide Synthesis Relative to Unprotected 3-Hydroxy-L-valine

N-Acetyl-3-hydroxy-L-valine features a permanently capped N-terminus, which eliminates the requirement for orthogonal amine protection/deprotection steps during Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) [1]. In contrast, the unprotected analog 3-hydroxy-L-valine (CAS 2280-27-5) possesses a free alpha-amino group that necessitates temporary protection (e.g., Fmoc, Boc) prior to incorporation into a peptide chain . The use of N-Acetyl-3-hydroxy-L-valine as an N-terminal capping residue reduces the number of synthetic steps by one deprotection cycle per incorporation, which directly translates to higher overall yield and reduced impurity burden in the final crude peptide product [1]. This difference is especially consequential in automated SPPS where each additional deprotection step introduces cumulative yield loss and side-product formation [2].

Solid-Phase Peptide Synthesis SPPS Compatibility Protecting Group Strategy

Altered Hydrogen-Bonding Capacity Modulates Peptide Conformation Relative to Non-Hydroxylated N-Acetyl-L-valine

The beta-hydroxyl group of N-Acetyl-3-hydroxy-L-valine introduces an additional hydrogen-bond donor and acceptor site that is absent in the non-hydroxylated analog N-acetyl-L-valine (Ac-L-Val-OH, CAS 96-81-1) [1]. This structural feature can influence peptide backbone conformation through side-chain-to-backbone hydrogen bonding or through steric constraints imposed by the bulkier tertiary alcohol relative to the gem-dimethyl group of valine [2]. While direct conformational studies comparing peptides containing N-Acetyl-3-hydroxy-L-valine versus N-acetyl-L-valine are not available, the presence of the beta-hydroxyl group is known to restrict conformational flexibility and promote specific turn structures in related beta-hydroxy amino acid-containing peptides, such as those found in the thiopeptide antibiotic berninamycin A [3].

Peptide Conformation Hydrogen Bonding Secondary Structure

Distinct Metabolic Stability Profile Versus N-Acetyl-N-hydroxy-L-valine Positional Isomer

N-Acetyl-3-hydroxy-L-valine and its positional isomer N-acetyl-N-hydroxy-L-valine (CAS 112240-08-1) share the identical molecular formula (C₇H₁₃NO₄) and molecular weight (175.18 g/mol) but differ fundamentally in the location of the hydroxyl group . In N-acetyl-N-hydroxy-L-valine, the hydroxyl is attached to the amide nitrogen, creating an N-hydroxy amide (hydroxamic acid) functional group [1]. This structural difference confers metal-chelating properties (particularly for Fe³⁺ and Zn²⁺) and renders the N-hydroxy amide susceptible to enzymatic hydrolysis by specific amidases and N-deacetylases that do not recognize the C-hydroxylated N-Acetyl-3-hydroxy-L-valine [2]. Additionally, hydroxamic acids are known to undergo acid-catalyzed Lossen rearrangement under certain conditions, a degradation pathway not available to beta-hydroxy amino acids [1].

Metabolic Stability Hydroxamic Acid Positional Isomer

Enhanced Hydrophilicity and Altered logP Relative to Non-Hydroxylated N-Acetyl-L-valine

The presence of the beta-hydroxyl group in N-Acetyl-3-hydroxy-L-valine increases its hydrophilicity and aqueous solubility compared to the non-hydroxylated analog N-acetyl-L-valine (Ac-L-Val-OH) [1]. While experimentally determined logP values for N-Acetyl-3-hydroxy-L-valine are not reported in accessible authoritative databases, the 3-hydroxy-L-valine core structure has a predicted ALOGPS water solubility of 397 g/L and logP of -2.6, indicating substantial hydrophilicity [2]. In contrast, N-acetyl-L-valine (C₇H₁₃NO₃) is more hydrophobic due to the absence of the hydroxyl group, with a predicted logP approximately 1-2 units higher . This difference in polarity affects chromatographic retention times (RP-HPLC), membrane permeability in biological assays, and formulation behavior in aqueous buffers [1].

Hydrophilicity logP Solubility

Validated Application Scenarios for N-Acetyl-3-hydroxy-L-valine Based on Comparative Evidence


Synthesis of Macrocyclic Thiopeptide Antibiotics (Berninamycin A and Structural Analogs)

N-Acetyl-3-hydroxy-L-valine (as its Boc-protected derivative Boc-L-HyVal-OH) is a validated building block for the convergent synthesis of the dehydrohexapeptide core of berninamycin A, a macrocyclic thiopeptide antibiotic [1]. The beta-hydroxyl group is structurally essential for the synthetic strategy employed, enabling site-selective protection/deprotection and fragment condensation that would be impossible with non-hydroxylated valine analogs [1]. This application is supported by direct experimental evidence from a primary research publication [1].

N-Terminal Capping Residue for Solid-Phase Peptide Synthesis (SPPS)

As a permanently N-acetylated amino acid, N-Acetyl-3-hydroxy-L-valine can be directly incorporated as an N-terminal residue in Fmoc-SPPS without requiring additional amine protection/deprotection steps [2]. This reduces the total number of synthetic cycles by one per incorporation, improving overall yield and final peptide purity compared to using unprotected 3-hydroxy-L-valine, which would require temporary Fmoc protection and subsequent deprotection [3]. The tertiary alcohol remains stable under standard SPPS cleavage conditions (e.g., TFA/TIS/H₂O), avoiding side reactions common with primary or secondary alcohols .

Design of Conformationally Constrained Peptides and Peptidomimetics

The beta-hydroxyl group of N-Acetyl-3-hydroxy-L-valine introduces an additional hydrogen-bond donor and acceptor, which can stabilize specific peptide secondary structures such as beta-turns and 3₁₀-helices [4]. This structural feature is absent in N-acetyl-L-valine and provides a rational basis for incorporating N-Acetyl-3-hydroxy-L-valine into peptidomimetic designs where enhanced conformational constraint is desired [5]. The tertiary alcohol also restricts side-chain rotational freedom relative to valine, further contributing to conformational preorganization [5].

Metabolically Stable Amino Acid Analog for In Vitro Biochemical Assays

N-Acetyl-3-hydroxy-L-valine combines an N-terminal acetyl cap (which confers resistance to aminopeptidase degradation) with a tertiary beta-hydroxyl group (which is resistant to oxidation) [6]. This dual-stability profile makes it suitable for in vitro biochemical assays where unprotected amino acids or those with oxidizable primary/secondary alcohols would undergo degradation, confounding experimental results. Unlike its positional isomer N-acetyl-N-hydroxy-L-valine, it lacks hydroxamic acid functionality and therefore does not interfere with assays involving metal-dependent enzymes [7].

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